Computed Lipophilicity (XLogP3-AA) Comparison with Xylazine
The target compound exhibits a predicted lipophilicity of XLogP3‑AA = 3.0, which is 0.2 units lower than that of xylazine (XLogP3‑AA = 3.2). This difference arises from the replacement of the 2,6‑dimethylphenyl group with a 4‑chloro‑2‑methoxy‑5‑methylphenyl group [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 (PubChem computed, 2021) |
| Comparator Or Baseline | Xylazine: 3.2 (PubChem computed, 2021) |
| Quantified Difference | ΔXLogP ≈ –0.2 (target less lipophilic) |
| Conditions | In silico prediction by XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce off-target binding to hydrophobic proteins, which is beneficial for in vivo pharmacokinetics and selectivity profiles.
- [1] PubChem. (2026). Compound Summary for CID 43148944 (Target) and CID 5707 (Xylazine). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43148944 and https://pubchem.ncbi.nlm.nih.gov/compound/5707 View Source
